1-(2,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-8-9-17(15(2)12-14)21-20(24)22-18-13-23(10-11-25-3)19-7-5-4-6-16(18)19/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUKTUNEEVFPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 1-(2,4-dimethylphenyl)ethylamine with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aryl-Urea Derivatives
The target compound shares a urea backbone with several analogs, but its substituent profile distinguishes it:
*Estimated based on molecular formula C₁₉H₂₁N₃O₂.
†Calculated from molecular formula in .
Key Observations:
- Aryl Group Effects: The target compound’s 2,4-dimethylphenyl group differs from electron-withdrawing substituents (e.g., 4-cyano in 6l and 6n ). Methyl groups may enhance lipophilicity compared to cyano or methoxy substituents.
- Indole Modifications : The 2-methoxyethyl group on the indole nitrogen is distinct from the 3-ethylindole in or benzodiazepine cores in . This substitution likely improves solubility due to the ether oxygen.
- Molecular Weight : The target compound (~331.4 g/mol) is heavier than simpler analogs like 6l (268.1 g/mol) but lighter than the benzodiazepin derivative (412.49 g/mol) .
Physicochemical Properties
- Hydrogen Bonding: All urea derivatives listed have two H-bond donors (urea -NH groups) and three acceptors (urea carbonyl and substituent-based oxygens).
- Lipophilicity: The 2,4-dimethylphenyl group may increase logP compared to 4-cyanophenyl analogs, while the benzodiazepin derivative’s fused ring system introduces significant hydrophobicity .
Biological Activity
The compound 1-(2,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy.
Chemical Structure
The compound is characterized by a urea functional group linked to a 2,4-dimethylphenyl moiety and an indole derivative. This structural arrangement is significant for its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties . Indole derivatives are known for their ability to inhibit cancer cell proliferation. For instance, studies have demonstrated that specific indole derivatives can induce apoptosis in various cancer cell lines, suggesting a potential therapeutic application in oncology.
Antioxidant Activity
Antioxidant activity is another notable feature of this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The urea moiety may facilitate interactions with enzymes involved in cancer progression or oxidative stress response.
- Cell Signaling Pathways : The indole structure can modulate signaling pathways associated with cell survival and apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference Source |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Interacts with key metabolic enzymes |
Study on Antitumor Effects
A recent study evaluated the antitumor effects of related indole derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the mitochondrial pathway.
Study on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of similar compounds. It was found that they exhibited strong inhibition of lipid peroxidation and enhanced the activity of endogenous antioxidant enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
